molecular formula C22H18F3N5O3S B2937069 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1223929-10-9

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2937069
CAS No.: 1223929-10-9
M. Wt: 489.47
InChI Key: BIBJDGUAIYOASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Properties
The compound 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (hereafter referred to by its full IUPAC name) is a heterocyclic molecule containing a triazolo[4,3-a]pyrazine core. Key structural features include:

  • 4-Ethoxyphenyl substituent: Introduces steric bulk and electron-donating properties via the ethoxy group.
  • N-[2-(trifluoromethyl)phenyl]acetamide moiety: Provides strong electron-withdrawing effects and lipophilicity due to the trifluoromethyl group.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S/c1-2-33-15-9-7-14(8-10-15)29-11-12-30-19(20(29)32)27-28-21(30)34-13-18(31)26-17-6-4-3-5-16(17)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBJDGUAIYOASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications,

Biological Activity

The compound 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Molecular Formula and Structure

  • Molecular Formula: C23H23N5O4S
  • IUPAC Name: this compound
  • CAS Number: 1223983-23-0

The structure features a triazolo[4,3-a]pyrazine core, which is known for its potential in various pharmacological applications. The presence of ethoxy and trifluoromethyl groups enhances its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with a triazolo[4,3-a]pyrazine core exhibit significant anticancer activity. The mechanism of action typically involves:

  • Inhibition of Cell Proliferation: The compound interacts with specific enzymes and receptors involved in cancer cell growth.
  • Modulation of Signaling Pathways: It has been shown to affect pathways such as PI3K/Akt, which are crucial in cancer metabolism and survival.

Antidiabetic Effects

The compound also demonstrates potential antidiabetic properties by modulating glucose metabolism through:

  • Activation of AMPK Pathway: This pathway plays a vital role in energy homeostasis and glucose uptake in cells.
  • Reduction of Insulin Resistance: Studies suggest that it may improve insulin sensitivity in peripheral tissues.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly important in preventing cellular damage associated with various diseases, including cancer and diabetes.

Case Studies

  • Study on Anticancer Activity:
    • A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutic agents.
  • Antidiabetic Mechanism Investigation:
    • In vitro studies showed that treatment with the compound increased glucose uptake in muscle cells by activating AMPK. This suggests a promising avenue for developing new antidiabetic therapies.

Comparative Analysis

CompoundStructureBiological ActivityReference
This compoundStructureAnticancer, Antidiabetic
Triazolopyrazine DerivativesSimilar core structureAnticancer
CurcuminNatural polyphenolAnti-inflammatory, Antioxidant

Comparison with Similar Compounds

Triazolo[4,3-a]pyrazine vs. Triazolo[1,5-a]pyrazine

  • Example: 8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide (, Compound 2).
  • The furan-2-yl group in Compound 2 introduces planar aromaticity, contrasting with the trifluoromethylphenyl group in the target compound, which prioritizes hydrophobic interactions .

Triazolo[4,3-a]pyrazine vs. Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

  • Example: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (, Compound 10a).
  • The tetrahydro ring system in 10a reduces conformational flexibility compared to the fully aromatic triazolo[4,3-a]pyrazine .

Substituent Effects

Trifluoromethylphenyl vs. Chlorobenzyl/Methoxybenzyl

  • Example : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide ().
  • Key Differences :

    Property Target Compound (Trifluoromethylphenyl) Compound (Chlorobenzyl/Methoxybenzyl)
    Electron Effects Strong electron-withdrawing (CF₃) Moderate electron-withdrawing (Cl)/donating (OCH₃)
    Lipophilicity (logP) Higher (CF₃ enhances lipophilicity) Lower (polar OCH₃ reduces logP)
    Metabolic Stability Likely higher (CF₃ resists oxidation) Lower (OCH₃ susceptible to demethylation)

Ethoxyphenyl vs. Hydroxyphenyl/Aminophenyl

  • Example: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (, Compound 12).
  • Key Differences: The ethoxy group in the target compound improves membrane permeability compared to the polar hydroxy or amino groups in Compound 12. Amino/hydroxy substituents may enhance solubility but reduce blood-brain barrier penetration .

Research Implications

The trifluoromethyl and ethoxyphenyl groups in the target compound likely optimize its pharmacokinetic profile compared to analogs with chlorobenzyl, methoxybenzyl, or furan substituents. Further studies should prioritize:

Synthetic Optimization : Modulating the sulfanyl bridge length (e.g., propyl vs. ethyl) to balance flexibility and target engagement.

In Vitro Screening : Assessing binding affinity to inflammatory or oxidative stress targets (e.g., COX-2, NADPH oxidase).

ADME Profiling : Quantifying metabolic stability using liver microsome assays, given the CF₃ group’s resistance to oxidation .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is typically synthesized via multi-step reactions involving triazolopyrazine intermediates. Key steps include coupling the triazolopyrazine core with a sulfanyl-acetamide moiety and subsequent functionalization of the 4-ethoxyphenyl and trifluoromethylphenyl groups. Purification often employs column chromatography (15–20% EtOAc/hexane) with yields around 20–30% . Characterization relies on 1H^1H NMR (300 MHz, CDCl3_3 ), mass spectrometry (e.g., MH+^+ peaks), and melting point analysis. Recrystallization from methanol is used to obtain crystals for structural validation .

Q. Which analytical techniques are critical for confirming its structural integrity?

High-resolution 1H^1H NMR is essential for verifying substituent positions (e.g., δ 7.93 ppm for exchangeable NH groups). Mass spectrometry (e.g., m/z 362.3 [MH]+^+) confirms molecular weight, while HPLC with columns like Chromolith or Purospher® STAR ensures purity (>95%) . X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can synthetic efficiency be improved for large-scale production?

Optimize reaction conditions (e.g., catalyst selection, solvent polarity) to reduce side products. Introduce microwave-assisted synthesis to accelerate coupling steps. Replace traditional column chromatography with preparative HPLC for higher purity and scalability .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Systematically modify the ethoxyphenyl (electron-donating vs. withdrawing groups) and trifluoromethylphenyl (steric effects) moieties. Use in vitro assays (e.g., IC50_{50} determination against dipeptidyl peptidase IV) to correlate substituent changes with activity. Computational docking (e.g., AutoDock Vina) identifies key binding interactions with catalytic sites .

Q. How can contradictory bioactivity data across studies be resolved?

Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Control for batch-to-batch variability in compound purity via LC-MS. Replicate experiments under standardized conditions (pH, temperature) to isolate confounding factors .

Q. What methodologies elucidate its mechanism of action in complex biological systems?

Employ CRISPR-Cas9 knockout models to identify target pathways. Use isotopic labeling (e.g., 14C^{14}C) to track metabolic fate in cell cultures. Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map downstream signaling effects .

Q. How can computational modeling predict its pharmacokinetic properties?

Apply QSAR models to estimate logP (lipophilicity) and permeability (e.g., Caco-2 cell predictions). Use molecular dynamics simulations to assess plasma protein binding and half-life. Validate predictions with in vivo pharmacokinetic studies in rodent models .

Q. What experimental designs mitigate stability issues during long-term storage?

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH). Use lyophilization to enhance solid-state stability. Analyze degradation products via LC-MS/MS and adjust formulation (e.g., antioxidants, desiccants) accordingly .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Test co-solvents (DMSO, cyclodextrins) at non-toxic concentrations (<1% v/v). Prepare nanoformulations (e.g., liposomes) to improve dispersibility. Measure solubility via shake-flask method with UV-Vis quantification at λmax_{\text{max}} .

Q. What statistical approaches are optimal for multi-factorial experimental designs?

Use randomized block designs with split-split plots to account for variables like time, dosage, and biological replicates. Apply ANOVA with post-hoc Tukey tests to compare means. Employ Bayesian hierarchical models for datasets with missing values or heteroscedasticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.